2-Hydroxyquinoline-7-carboxylic acid
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Overview
Description
2-Hydroxyquinoline-7-carboxylic acid is a derivative of 2-Hydroxyquinoline . It belongs to the class of organic compounds known as hydroquinolones, which are compounds containing a hydrogenated quinoline bearing a ketone group .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . The yield and melting point vary depending on the specific synthesis protocol and conditions used. For example, one study reported a yield of 79% and a melting point of 118–120°C .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 189.17 .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with 2-aminophenol to form a benzoxazole derivative . The specific reactions and their outcomes depend on the reaction conditions and the presence of other reactants.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 198-199 °C and solubility in alcohol, diethyl ether, and dilute HCl . It is slightly soluble in water .
Scientific Research Applications
2-Hydroxyquinoline-7-carboxylic acid has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various organic compounds, such as polymers and pharmaceuticals. Additionally, this compound has been used in the development of fluorescent probes for the detection of metal ions, as well as for the synthesis of metal-organic frameworks. Furthermore, this compound has been used in the synthesis of metal-containing nanomaterials, such as nanoparticles and nanowires.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyquinoline is the 2-oxo-1,2-dihydroquinoline 8-monooxygenase, oxygenase component . This enzyme is found in the organism Pseudomonas putida . The compound also acts as a specific inhibitor of plaque paraoxonase1 (PON1) .
Mode of Action
2-Hydroxyquinoline interacts with its targets by binding to them, thereby inhibiting their function . .
Biochemical Pathways
It is known to inhibit the function of 2-oxo-1,2-dihydroquinoline 8-monooxygenase, which may affect the metabolic pathways in which this enzyme is involved .
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it may be readily absorbed and distributed in the body
Result of Action
It is known to inhibit the function of certain enzymes, which may result in changes to the metabolic processes in which these enzymes are involved .
Advantages and Limitations for Lab Experiments
2-Hydroxyquinoline-7-carboxylic acid has several advantages for lab experiments. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it is soluble in water and alcohols, making it easy to use in a variety of experiments. However, this compound also has some limitations for lab experiments. It is a relatively unstable compound, and can decompose at high temperatures and in the presence of light. Additionally, it can form toxic compounds when exposed to air or light.
Future Directions
There are several potential future directions for 2-Hydroxyquinoline-7-carboxylic acid. One potential future direction is the development of new fluorescent probes for the detection of metal ions. Additionally, this compound could be used in the synthesis of new metal-containing nanomaterials, such as nanoparticles and nanowires. Furthermore, this compound could be used in the development of new drugs for the treatment of cancer and other diseases. Finally, this compound could be used in the development of new polymers and pharmaceuticals.
Synthesis Methods
2-Hydroxyquinoline-7-carboxylic acid can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2-hydroxyquinoline with 7-chloro-2-formylbenzoic acid to form this compound. This reaction is catalyzed by an acid, such as sulfuric acid, and is performed at elevated temperatures. This compound can also be synthesized by the reaction of 2-hydroxyquinoline with 2-formylbenzoic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. Additionally, this compound can be synthesized by the reaction of 2-hydroxyquinoline with 2-formylbenzoic acid in the presence of a Lewis acid, such as zinc chloride or aluminum chloride.
Safety and Hazards
2-Hydroxyquinoline-7-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, such as 8-Hydroxyquinoline, have a rich diversity of biological properties . They can bind to a diverse range of targets with high affinities , which could potentially be true for 2-Hydroxyquinoline-7-carboxylic acid as well.
Cellular Effects
Quinoline derivatives have been shown to have broad-ranging pharmacological potential . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that quinoline derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that quinoline derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that quinoline derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that quinoline derivatives can be directed to specific compartments or organelles .
properties
IUPAC Name |
2-oxo-1H-quinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGOAXJDPXDELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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